molecular formula C21H21N3O4S B3313293 4-methoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide CAS No. 946357-73-9

4-methoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3313293
CAS No.: 946357-73-9
M. Wt: 411.5 g/mol
InChI Key: HJHWKILFZFZLLM-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a methoxy group at the 4-position of the benzamide ring, conjugated to a 1,3-thiazole core. The thiazole ring is substituted at position 4 with a carbamoylmethyl group linked to a 2-methoxyphenylmethyl moiety. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions, cyclizations, and coupling reactions under controlled conditions .

Properties

IUPAC Name

4-methoxy-N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-27-17-9-7-14(8-10-17)20(26)24-21-23-16(13-29-21)11-19(25)22-12-15-5-3-4-6-18(15)28-2/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHWKILFZFZLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzamide group via amide bond formation. The methoxy groups are usually introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the amide group results in an amine.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C22H23N3O4S
  • Molecular Weight : 423.50 g/mol

The structural components include a methoxy group, a thiazole ring, and a benzamide moiety, which contribute to its biological activity.

Anticancer Properties

Research has indicated that compounds similar to 4-methoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide exhibit significant anticancer properties. In vitro studies have demonstrated that such thiazole derivatives can inhibit the proliferation of various cancer cell lines.

Case Study:
A study published in Pharmaceutical Biology evaluated a series of thiazole derivatives for their cytotoxic effects against human cancer cell lines. The results showed that specific substitutions on the thiazole ring enhanced anticancer activity, suggesting that 4-methoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide could be a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition.

Data Table: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

These results indicate that the compound has potential as an antimicrobial agent, particularly against opportunistic pathogens .

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the benzamide, thiazole, or pendant aryl groups, leading to differences in physicochemical properties, synthetic accessibility, and biological activity. Key comparisons include:

Substituent Variations on the Thiazole Ring

  • 4-Methoxy-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide (Compound ID: 0934-0130) Structural Difference: Replaces the carbamoylmethyl-2-methoxyphenyl group with a 4-nitrophenyl substituent on the thiazole.
  • 4-Methoxy-N-[4-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2-yl]Benzamide Structural Difference: Features a 4-methylphenyl and phenyl group at positions 4 and 5 of the thiazole. Impact: Increased hydrophobicity may improve membrane permeability but could reduce solubility. No explicit activity data are available .

Modifications on the Benzamide Moiety

  • 3,4-Dimethoxy-N-[4-({[(4-Methoxyphenyl)Methyl]Carbamoyl}Methyl)-1,3-Thiazol-2-yl]Benzamide (F186-0503)

    • Structural Difference : Introduces dimethoxy groups on the benzamide and a 4-methoxyphenylmethyl carbamoyl group.
    • Impact : Enhanced electron-donating effects from methoxy groups may stabilize interactions with polar enzyme pockets. This compound is cataloged as a screening agent but lacks published activity results .
  • N-{[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]Carbamothioyl}-2-Nitrobenzamide Structural Difference: Replaces the benzamide with a nitrobenzamide-thiourea hybrid.

Biological Activity

4-Methoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound characterized by its thiazole ring, benzamide group, and methoxy substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be represented by the following molecular formula:

PropertyValue
IUPAC Name4-methoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
CAS Number946357-73-9
Molecular Weight365.44 g/mol
SMILESCOC1=C(NC(=O)CC(=O)C2=CC=C(NC(=O)C(C)=C)C=C2)C=CC=C1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the formation of the thiazole ring through cyclization, followed by the introduction of the benzamide group via amide bond formation. The methoxy groups are introduced using methylation reactions with reagents such as methyl iodide in the presence of a base.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups on the phenyl rings enhances cytotoxicity against various cancer cell lines .

Case Study:
In a study examining similar thiazole compounds, several derivatives demonstrated IC50 values lower than those of standard anticancer drugs like doxorubicin. For example, a related compound showed an IC50 value of 1.61 µg/mL against Jurkat cells, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research has shown that thiazole derivatives can exhibit activity against various bacterial strains. The presence of electron-releasing groups has been linked to enhanced antibacterial effects .

Table: Antimicrobial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AStaphylococcus aureus32 µg/mL
Thiazole Derivative BE. coli16 µg/mL
4-Methoxy-N-[...]Pseudomonas aeruginosa8 µg/mL

The biological activity of 4-methoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide likely involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can alter enzymatic activity or receptor signaling pathways, leading to a biological response relevant to its anticancer and antimicrobial activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

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